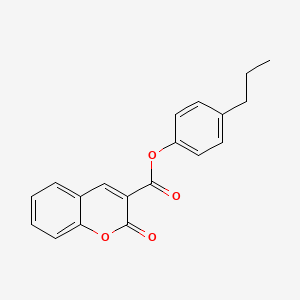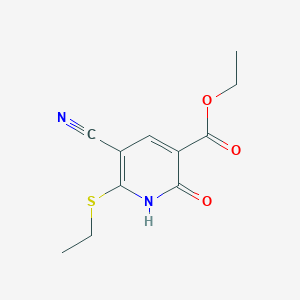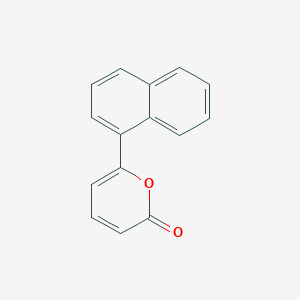
6-(naphthalen-1-yl)-2H-pyran-2-one
Übersicht
Beschreibung
6-(Naphthalen-1-yl)-2H-pyran-2-one is a chemical compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their photochromic properties, which means they can change color when exposed to light. This compound has a unique structure that combines a naphthalene ring with a pyran ring, making it an interesting subject for various scientific studies.
Wissenschaftliche Forschungsanwendungen
6-(Naphthalen-1-yl)-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic material in the development of smart windows and optical data storage devices.
Biology: Studied for its potential as a fluorescent probe in biological imaging.
Medicine: Investigated for its anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the production of photochromic lenses and other light-sensitive materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(naphthalen-1-yl)-2H-pyran-2-one typically involves the reaction of naphthalene derivatives with pyran precursors. One common method is the cyclization of naphthalene-1-carbaldehyde with 2-hydroxyacetophenone under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Naphthalen-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like acetyl chloride and aluminum chloride.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Various substituted naphthopyrans depending on the reagents used.
Wirkmechanismus
The mechanism of action of 6-(naphthalen-1-yl)-2H-pyran-2-one involves its photochromic properties. Upon exposure to UV light, the compound undergoes a reversible transformation from a closed form to an open form, resulting in a change in color. This transformation is due to the cleavage of the C-O bond in the pyran ring, leading to the formation of a colored transoid-cis (TC) form and a transoid-trans (TT) form . The TC form reverts to the closed form quickly, while the TT form reverts more slowly.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthopyran derivatives: Compounds like 3,3-diphenyl-3H-naphtho[2,1-b]pyran and 3,3-bis(4-methoxyphenyl)-3H-naphtho[2,1-b]pyran share similar photochromic properties.
Spiropyrans: Compounds such as 1,3,3-trimethylindolino-6’-nitrobenzopyrylospiran exhibit similar light-induced color changes.
Uniqueness
6-(Naphthalen-1-yl)-2H-pyran-2-one is unique due to its specific combination of a naphthalene ring and a pyran ring, which imparts distinct photochromic properties. Its ability to undergo rapid and reversible color changes makes it particularly useful in applications requiring quick response times and high sensitivity to light.
Eigenschaften
IUPAC Name |
6-naphthalen-1-ylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c16-15-10-4-9-14(17-15)13-8-3-6-11-5-1-2-7-12(11)13/h1-10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSCVJZCYTXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC(=O)O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-benzyl-3-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5652472.png)

![1-[(3,5-dimethylisoxazol-4-yl)acetyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5652490.png)
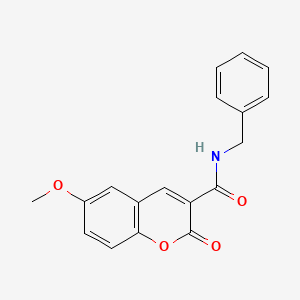
![N-methyl-N-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B5652498.png)

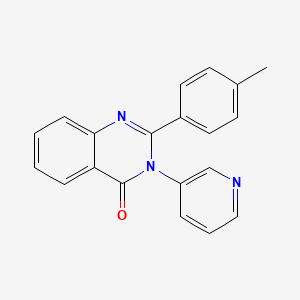
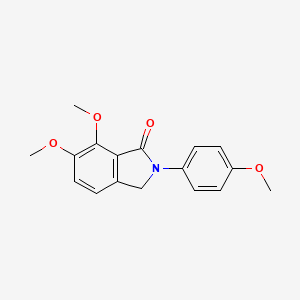
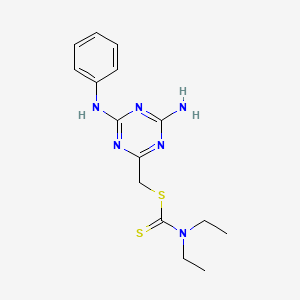
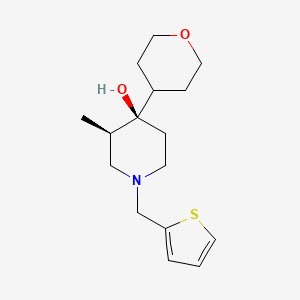
![N-[(1-methylpiperidin-4-ylidene)amino]-2-[(4-nitrophenyl)methylsulfanyl]acetamide](/img/structure/B5652537.png)

